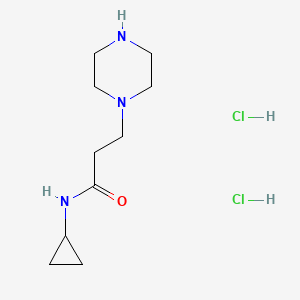

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride

CAS No.: 1311318-04-3

Cat. No.: VC3378706

Molecular Formula: C10H21Cl2N3O

Molecular Weight: 270.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311318-04-3 |

|---|---|

| Molecular Formula | C10H21Cl2N3O |

| Molecular Weight | 270.2 g/mol |

| IUPAC Name | N-cyclopropyl-3-piperazin-1-ylpropanamide;dihydrochloride |

| Standard InChI | InChI=1S/C10H19N3O.2ClH/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H |

| Standard InChI Key | HALWWZLPDQQTRM-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)CCN2CCNCC2.Cl.Cl |

| Canonical SMILES | C1CC1NC(=O)CCN2CCNCC2.Cl.Cl |

Introduction

Structural Features and Chemistry

The molecular structure of N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride represents a fascinating combination of several functional groups, each contributing unique chemical and physical properties to the compound. Understanding these structural elements is crucial for predicting its behavior in various chemical environments and potential applications.

Piperazine Moiety

The piperazine component consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This structural feature contributes significant basicity to the compound, with the nitrogen atoms serving as potential protonation sites. The piperazine ring adopts a chair conformation in its most stable state, providing a rigid framework that can participate in various supramolecular interactions. In pharmaceutical applications, piperazine-containing compounds often exhibit favorable pharmacokinetic properties, including enhanced water solubility and improved bioavailability.

Propanamide Linkage

The propanamide group (-(CH2)2-CO-NH-) serves as a flexible linker between the cyclopropyl and piperazine moieties. This amide bond introduces a planar geometry around the carbonyl carbon, enabling potential hydrogen-bonding interactions through the carbonyl oxygen (hydrogen bond acceptor) and the NH group (hydrogen bond donor). The presence of this amide functional group contributes to the compound's potential for interaction with biological targets through hydrogen bonding networks.

Dihydrochloride Salt Form

As a dihydrochloride salt, the compound contains two chloride counter-ions, which neutralize positive charges formed when the basic nitrogen atoms in the piperazine ring are protonated . This salt formation significantly alters the compound's physicochemical properties compared to its free base form. The dihydrochloride salt typically exhibits enhanced water solubility, improved stability, and altered dissolution characteristics, making it more suitable for various pharmaceutical and chemical applications.

Physical and Chemical Properties

The physical and chemical properties of N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride have significant implications for its handling, storage, and potential applications. These properties are derived from its unique structural features and salt form.

Stability Considerations

The compound is recommended for storage at room temperature (RT), suggesting reasonable stability under ambient conditions . The dihydrochloride salt form generally enhances chemical stability by reducing the reactivity of the free base. Atmospheric moisture may potentially affect the compound's long-term stability, necessitating storage in a sealed container. The presence of the amide bond in the structure may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to degradation over time if exposed to extreme pH environments.

Comparative Analysis and Data

To better understand the properties and potential applications of N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride, it is valuable to examine its key parameters in a structured format and compare them with related compounds.

Key Property Data Table

Structural Feature Analysis

-

The cyclopropyl group contributes:

-

Increased lipophilicity and membrane permeability

-

Conformational rigidity to the molecule

-

Potential metabolic stability in biological systems

-

-

The piperazine moiety provides:

-

Basic centers for salt formation

-

Potential binding interactions with biological targets

-

Increased water solubility in the salt form

-

-

The amide linkage offers:

-

Hydrogen bond donor and acceptor capabilities

-

Conformational flexibility via rotation around certain bonds

-

Potential for specific molecular recognition

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume